7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a brominated heterocyclic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a fused ring system containing oxygen and nitrogen atoms, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:
Bromination: The starting material, 2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, undergoes bromination to introduce the bromo group at the 7-position.
Hydrochloride Formation: The brominated compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzoxazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromo group makes it a useful building block for further functionalization.
Biology: The biological applications of 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride include its potential use as a pharmacophore in drug discovery. Its structural features may interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: In medicine, this compound could be explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exerts its effects depends on its molecular targets and pathways. The bromo group and the benzoxazepine core can interact with various enzymes, receptors, and other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: This compound is structurally similar but contains a chlorine atom instead of a methyl group.
2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: A related compound without the bromo group.
Uniqueness: 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific combination of bromo and methyl groups, which can influence its chemical reactivity and biological activity. This combination may offer distinct advantages in terms of stability, potency, and selectivity compared to similar compounds.
Properties
CAS No. |
2095071-24-0 |
---|---|
Molecular Formula |
C11H15BrClNO |
Molecular Weight |
292.6 |
Purity |
95 |
Origin of Product |
United States |
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